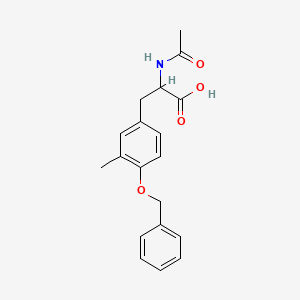
4-Allyl-2,6-dimethoxyphenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Allyl-2,6-dimethoxyphenyl acetate is an organic compound belonging to the class of phenyl acetates It is characterized by the presence of an allyl group and two methoxy groups attached to a phenyl ring, which is further esterified with acetic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-2,6-dimethoxyphenyl acetate typically involves the esterification of 4-Allyl-2,6-dimethoxyphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
化学反応の分析
Types of Reactions
4-Allyl-2,6-dimethoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted phenyl acetates.
科学的研究の応用
4-Allyl-2,6-dimethoxyphenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of 4-Allyl-2,6-dimethoxyphenyl acetate involves its interaction with various molecular targets. The compound can modulate enzyme activity, particularly those involved in oxidative stress pathways. It may also interact with cellular receptors, leading to changes in signal transduction and gene expression. These interactions contribute to its observed biological effects, such as antioxidant and neuroprotective activities.
類似化合物との比較
Similar Compounds
4-Allyl-2,6-dimethoxyphenol: Shares a similar structure but lacks the acetate group.
Eugenol: Contains an allyl group and a methoxy group but differs in the position of the functional groups.
Isoeugenol: Similar to eugenol but with a different configuration of the double bond.
Uniqueness
4-Allyl-2,6-dimethoxyphenyl acetate is unique due to the presence of both methoxy groups and an acetate ester, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
29540-11-2 |
|---|---|
分子式 |
C13H16O4 |
分子量 |
236.26 g/mol |
IUPAC名 |
(2,6-dimethoxy-4-prop-2-enylphenyl) acetate |
InChI |
InChI=1S/C13H16O4/c1-5-6-10-7-11(15-3)13(17-9(2)14)12(8-10)16-4/h5,7-8H,1,6H2,2-4H3 |
InChIキー |
FDYLVSINANJYBC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1OC)CC=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde](/img/structure/B11926402.png)


![2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B11926426.png)







![2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11926485.png)


